molecular formula C29H26N4O5 B120538 5'-O-tritylinosine CAS No. 4152-77-6

5'-O-tritylinosine

Número de catálogo B120538
Número CAS: 4152-77-6
Peso molecular: 510.5 g/mol
Clave InChI: YEPZMZDCXFRHCL-ZYWWQZICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5’-O-tritylinosine, also known as KIN59, is a purine riboside derivative . It is an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase . KIN59 has been shown to inhibit FGF2-stimulated cell growth and the expression of p-FGFR1, P-Akt in FGF2 stimulated cells . It has demonstrated anti-tumor activity .


Synthesis Analysis

The synthesis of 5’-O-tritylinosine involves reaction with pyridine and dmap at 100 degrees Celsius for 0.25 hours under microwave irradiation .


Molecular Structure Analysis

The molecular formula of 5’-O-tritylinosine is C29H26N4O5 . Its molecular weight is 510.54 .


Chemical Reactions Analysis

5’-O-tritylinosine acts as an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase . It does not compete with the pyrimidine nucleoside or the phosphate-binding site of the enzyme but noncompetitively inhibits thymidine phosphorylase when thymidine or phosphate is used as the variable substrate .


Physical And Chemical Properties Analysis

5’-O-tritylinosine is soluble in DMF, DMSO, and Ethanol . It appears as a crystalline solid .

Aplicaciones Científicas De Investigación

Antiangiogenic Cancer Therapy

5’-O-tritylinosine: has been identified as an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase . This compound has shown the ability to inhibit angiogenesis, which is a critical process in tumor growth and metastasis. By targeting the formation of new blood vessels, KIN59 can potentially be used to halt the progression of cancerous tumors.

Multitarget Fibroblast Growth Factor-2 Antagonism

KIN59 acts as a multitarget antagonist to fibroblast growth factor-2 (FGF2), a potent angiogenic factor . It inhibits FGF2-induced endothelial cell proliferation and receptor activation, which are key steps in angiogenesis. This makes it a promising lead compound for designing drugs that can interfere with multiple pathways in angiogenic signaling.

Inhibition of Endothelial Cell Migration

The compound has been shown to reduce endothelial cell migration, which is essential for the formation of new blood vessels during angiogenesis . This property could be leveraged in developing treatments that require the modulation of endothelial dynamics, such as in wound healing or tissue engineering.

Tumor Growth and Neovascularization

Systemic administration of KIN59 has been reported to inhibit the growth and neovascularization of subcutaneous tumors in animal models . This suggests its potential application in anti-tumor therapies, particularly in targeting the vascular component of tumor ecosystems.

Modulation of Basement Membrane Proteoglycan Expression

KIN59 administration has been associated with the downregulation of laminin expression, a major proteoglycan of the basement membrane in blood vessels . This effect could be significant in research focused on the extracellular matrix and its role in various physiological and pathological processes.

Selective FGF Receptor Binding Inhibition

The compound selectively inhibits the binding of FGF2 to its receptor FGFR1 without affecting the interaction with heparin . This specificity could be advantageous in designing therapies that target specific ligand-receptor interactions without broader systemic effects.

Potential in Drug Design for Multitargeted Therapeutics

Given its ability to interact with multiple targets involved in angiogenesis and tumor growth, KIN59 serves as a valuable model compound in the design of multitargeted therapeutic agents . Its multifaceted action profile can inspire the development of new drugs with enhanced efficacy and reduced resistance.

Research Tool in Angiogenesis Studies

As an inhibitor of key angiogenic processes, KIN59 can be used as a research tool to study the underlying mechanisms of angiogenesis and its role in various diseases . It can help dissect the complex signaling pathways and identify potential intervention points for therapeutic purposes.

Mecanismo De Acción

Target of Action

The primary target of 5’-O-Tritylinosine, also known as KIN59, is Thymidine Phosphorylase (TPase) . TPase is an angiogenic enzyme that catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases . The enzymatic activity of TPase is essential for its angiogenesis-stimulating properties .

Mode of Action

KIN59 acts as an allosteric inhibitor of TPase . Instead, it noncompetitively inhibits TPase when thymidine or phosphate is used as the variable substrate . This suggests that KIN59 interacts with a different site on the enzyme, altering its conformation and thus reducing its activity .

Biochemical Pathways

KIN59 affects the angiogenesis pathway, which is the process by which new blood capillaries are generated from preexisting blood vessels . By inhibiting TPase, KIN59 suppresses TPase-triggered angiogenesis .

Result of Action

KIN59 has been shown to suppress TPase-induced angiogenesis . It also inhibits the angiogenic response triggered by FGF2 . Moreover, KIN59 abrogates FGF2-induced endothelial cell proliferation, FGF receptor activation, and Akt signaling in vitro . Systemic administration of KIN59 inhibits the growth and neovascularization of subcutaneous tumors induced by FGF2-transformed endothelial cells injected in immunodeficient nude mice .

Action Environment

The action of KIN59 can be influenced by various environmental factors. For instance, the compound’s efficacy in inhibiting angiogenesis was demonstrated in the specific environment of the chicken chorioallantoic membrane (CAM) assay . .

Propiedades

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24-,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPZMZDCXFRHCL-ZYWWQZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-tritylinosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-tritylinosine
Reactant of Route 2
Reactant of Route 2
5'-O-tritylinosine
Reactant of Route 3
Reactant of Route 3
5'-O-tritylinosine
Reactant of Route 4
5'-O-tritylinosine
Reactant of Route 5
5'-O-tritylinosine
Reactant of Route 6
5'-O-tritylinosine

Q & A

Q1: How does 5′-O-tritylinosine (KIN59) interact with its target, thymidine phosphorylase (TPase), and what are the downstream effects of this interaction?

A: Unlike many TPase inhibitors that compete with the nucleoside-binding site, KIN59 acts as a non-competitive inhibitor. This means it doesn't interfere with thymidine or phosphate binding to the enzyme. [] Instead, it binds to an allosteric site, triggering a conformational change that reduces TPase activity. [, , ] This inhibition of TPase ultimately disrupts angiogenesis, the formation of new blood vessels, which is often crucial for tumor growth and progression. [, ]

Q2: What are the structure-activity relationships (SAR) associated with KIN59 and its analogues? How do modifications to the compound structure affect its potency and selectivity towards TPase?

A: Research indicates that the 5′-O-trityl group is essential for KIN59's TPase inhibitory activity. Inosine alone does not exhibit the same effect. [] Interestingly, modifications to the purine ring of KIN59 can be tolerated without completely abolishing its activity. For instance, adding a cyclopropylmethyl or cyclohexylmethyl group at the N(1) position even enhances inhibitory potency tenfold compared to the parent KIN59 molecule. [] This suggests that further exploration of structural modifications could lead to even more potent and selective TPase inhibitors based on the KIN59 scaffold.

Q3: Beyond its effects on TPase, does KIN59 exhibit any other anti-angiogenic mechanisms?

A: Yes, research suggests that KIN59 also acts as a fibroblast growth factor-2 (FGF2) antagonist. [] It accomplishes this by inhibiting the binding of FGF2 to its receptor (FGFR1), thereby preventing the formation of essential signaling complexes. [] Importantly, KIN59 does not appear to affect VEGF-mediated angiogenesis, indicating a degree of specificity in its anti-angiogenic action. [] This multi-target activity makes KIN59 a particularly promising lead compound for developing new anti-angiogenic cancer therapies.

Q4: What in vitro and in vivo models have been used to investigate the efficacy of KIN59?

A: The anti-angiogenic effects of KIN59 have been demonstrated in both in vitro and in vivo settings. In vitro, KIN59 effectively blocked FGF2-induced endothelial cell proliferation and downstream signaling. [] In vivo, KIN59 inhibited both developmental and TPase-induced angiogenesis in the chicken chorioallantoic membrane (CAM) assay. [, ] Furthermore, systemic administration of KIN59 significantly reduced tumor growth and neovascularization in mouse models using FGF2-transformed endothelial cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.